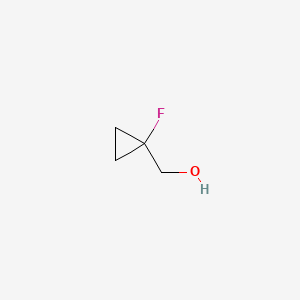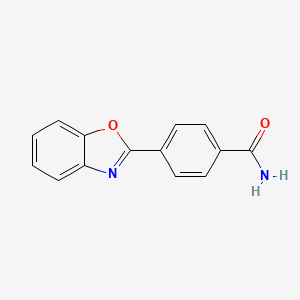
(1-Fluorocyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Fluorocyclopropyl)methanol is an organic compound with the molecular formula C4H7FO It is a fluorinated cyclopropyl derivative, characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction of aryl halides with a bench-stable (1-fluorocyclopropyl)tin reagent . This method allows for the direct introduction of the 1-fluorocyclopropyl group under mild conditions.
Industrial Production Methods
Industrial production of (1-Fluorocyclopropyl)methanol may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1-Fluorocyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form cyclopropyl derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (1-Fluorocyclopropyl)aldehyde, while reduction can produce (1-Fluorocyclopropyl)methane.
Scientific Research Applications
(1-Fluorocyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structural features make it a valuable tool in studying the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of (1-Fluorocyclopropyl)methanol involves its interaction with molecular targets and pathways influenced by the presence of the fluorine atom. Fluorine can modulate the compound’s physicochemical properties, such as conformation, pKa, and lipophilicity, which in turn affect its pharmacokinetic profile and biological activity . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
(1-Chlorocyclopropyl)methanol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and stability.
(1-Bromocyclopropyl)methanol: Similar to the chlorinated derivative but with a bromine atom.
Uniqueness
(1-Fluorocyclopropyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability and altered electronic effects. These features make it a valuable compound in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
(1-fluorocyclopropyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-4(3-6)1-2-4/h6H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEYSMRZZLYOCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154985-93-0 |
Source


|
| Record name | (1-fluorocyclopropyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the main finding of the research regarding (1-fluorocyclopropyl)methanol?
A1: The research primarily focuses on characterizing the intramolecular hydrogen bonding present in this compound. Through microwave spectroscopy and quantum chemical calculations, the researchers were able to confirm the presence of this type of bonding within the molecule []. This finding contributes to a deeper understanding of the compound's structural properties and potential reactivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Acetamide,N-[4-(fluoromethoxy)phenyl]-](/img/structure/B599437.png)


